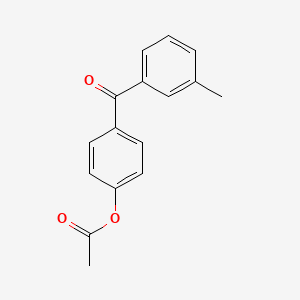

4-Acetoxy-3'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Acetoxy-3’-methylbenzophenone can be achieved through various methods. One common synthetic route involves the acetylation of 3’-methylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the acetylation process.

For industrial production, the process may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity levels .

Análisis De Reacciones Químicas

4-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Acetoxy-3’-methylbenzophenone has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-3’-methylbenzophenone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can vary depending on the biological context and the specific targets it interacts with.

Comparación Con Compuestos Similares

4-Acetoxy-3’-methylbenzophenone can be compared with other benzophenone derivatives such as:

4-Hydroxybenzophenone: Similar in structure but with a hydroxyl group instead of an acetoxy group.

4-Methoxybenzophenone: Contains a methoxy group, which alters its chemical properties and reactivity.

3’-Methylbenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

The uniqueness of 4-Acetoxy-3’-methylbenzophenone lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Actividad Biológica

4-Acetoxy-3'-methylbenzophenone, an organic compound belonging to the class of aryloxy ketones, has garnered attention for its potential biological activities. This compound features a benzophenone core characterized by two phenyl rings connected by a carbonyl group, with an acetoxy group and a methyl group contributing to its unique properties. This article aims to explore the biological activity of this compound, including its antioxidant and antibacterial properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is C16H16O3 with a molecular weight of approximately 256.29 g/mol. Its structure includes:

- Benzophenone Core : Two phenyl rings linked by a carbonyl group.

- Functional Groups : An acetoxy group at the para position and a methyl group at the meta position relative to the carbonyl.

Table 1: Structural Features and Properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Acetoxy group at para position | Antioxidant and antibacterial activity |

| 2-Acetoxy-3'-methylbenzophenone | Acetoxy group at ortho position | Enhanced solubility |

| 3-Acetoxy-2-methylbenzophenone | Methyl group instead of acetoxy | Different reactivity profile |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This property is attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress-related damage in biological systems. The antioxidant capacity can be quantitatively assessed using various assays such as:

- DPPH Radical Scavenging Assay

- ABTS Assay

- Ferric Reducing Antioxidant Power (FRAP) Assay

In studies, it has been shown that the compound effectively reduces oxidative stress markers in cell cultures, suggesting its potential use in preventing oxidative damage in various diseases.

Antibacterial Activity

This compound has also been investigated for its antibacterial properties . Derivatives synthesized from this compound have shown efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

-

Antioxidant Efficacy in Cellular Models :

A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant reduction in intracellular reactive oxygen species (ROS) levels compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations leading to greater antioxidant effects. -

Antibacterial Activity Assessment :

In vitro tests evaluated the antibacterial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest its potential as a natural antibacterial agent.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound may exert its antioxidant effects by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic functions are key pathways through which this compound exerts its antibacterial effects.

Propiedades

IUPAC Name |

[4-(3-methylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYTULDYPVUJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641688 |

Source

|

| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52981-07-4 |

Source

|

| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.